N,N,N',N'-Tetrapentylmalonamide
Overview
Description
N,N,N',N'-Tetrapentylmalonamide: is a chemical compound with the molecular formula C23H46N2O2 and a molecular weight of 382.63 g/mol . It is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of pentylamine with malonic acid under controlled conditions. The reaction typically involves heating the mixture in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of N,N,N',N'-Tetrapentylmalonamide involves large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: N,N,N',N'-Tetrapentylmalonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry: N,N,N',N'-Tetrapentylmalonamide is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a tool in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N,N',N'-Tetrapentylmalonamide exerts its effects depends on its specific application. For example, in proteomics research, it may interact with proteins to stabilize or modify their structure, facilitating the study of their functions.
Molecular Targets and Pathways Involved:
Proteins: Interaction with specific amino acid residues.
Enzymes: Inhibition or activation of certain enzymatic pathways.
Comparison with Similar Compounds
N,N,N',N'-Tetramethylmalonamide: A structurally similar compound with a smaller alkyl group.
N,N-Diisopropylmalonamide: Another related compound with different alkyl substituents.
Uniqueness: N,N,N',N'-Tetrapentylmalonamide is unique due to its larger alkyl groups, which can influence its reactivity and physical properties compared to its smaller counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N,N,N',N'-tetrapentylpropanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N2O2/c1-5-9-13-17-24(18-14-10-6-2)22(26)21-23(27)25(19-15-11-7-3)20-16-12-8-4/h5-21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCSFXNOZDNIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)CC(=O)N(CCCCC)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1560797-76-3 | |
Record name | N,N,N',N'-Tetrapentylmalonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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